molecular formula C9H9IO2 B8515199 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

Cat. No. B8515199
M. Wt: 276.07 g/mol
InChI Key: KYWNVJABYJWOBT-UHFFFAOYSA-N
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Patent
US06476264B2

Procedure details

A solution of 30.0 g of 5-ethyl-salicylaldehyde (Reg.No. 52411-35-5) in 500 ml of DMF was treated with 36.0 g of sodium iodide and 67.6 g of Chloroamine T and stirred for one hour at room temperature. The reaction mixture was concentrated in a high vacuum, poured into ice-water, made acid with 2N hydrochloric acid and extracted with ethyl acetate. The organic phases were washed with aqueous sodium thiosulphate solution, saturated sodium chloride solution and ice-water, dried over sodium sulphate and concentrated. The residue was taken up in ether-hexane (1:1) and filtered. The filtrate was concentrated and gave 45.8 g of 5-ethyl-2-hydroxy-3-iodo-benzaldehyde; MS (EI) m/z 276 M+.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
67.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:10]=[C:7]([CH:8]=[O:9])[C:6]([OH:11])=[CH:5][CH:4]=1)[CH3:2].[I-:12].[Na+].ClN>CN(C=O)C>[CH2:1]([C:3]1[CH:4]=[C:5]([I:12])[C:6]([OH:11])=[C:7]([CH:10]=1)[CH:8]=[O:9])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)C1=CC=C(C(C=O)=C1)O
Name
Quantity
36 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
67.6 g
Type
reactant
Smiles
ClN
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in a high vacuum
ADDITION
Type
ADDITION
Details
poured into ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phases were washed with aqueous sodium thiosulphate solution, saturated sodium chloride solution and ice-water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C=1C=C(C(=C(C=O)C1)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 45.8 g
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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